5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one
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Overview
Description
“5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” is a synthetic organic compound that features a pyranone core structure substituted with a fluorobenzyl group and an indoline carbonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyranone core.
Attachment of the Indoline Carbonyl Group: This could be done through an acylation reaction using an indoline derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group could participate in substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4H-pyran-4-one derivatives: These compounds share the pyranone core and might exhibit similar chemical reactivity.
Indoline derivatives: Compounds with the indoline structure could have comparable biological activities.
Fluorobenzyl compounds: These compounds might share similar pharmacokinetic properties due to the presence of the fluorobenzyl group.
Uniqueness
The uniqueness of “5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one” lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydroindole-1-carbonyl)-5-[(4-fluorophenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4/c22-16-7-5-14(6-8-16)12-26-20-13-27-19(11-18(20)24)21(25)23-10-9-15-3-1-2-4-17(15)23/h1-8,11,13H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMYFGUFXARIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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